molecular formula C11H18O2 B172430 Spiro[4.5]decane-8-carboxylic acid CAS No. 19027-23-7

Spiro[4.5]decane-8-carboxylic acid

Cat. No. B172430
CAS RN: 19027-23-7
M. Wt: 182.26 g/mol
InChI Key: NOHIIJZANZJPGI-UHFFFAOYSA-N
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Description

Spiro[4.5]decane-8-carboxylic acid is a chemical compound with the molecular formula C11H18O2 . It is a derivative of spiro[4.5]decane, which is a bicyclic compound with a unique structure that includes one atom at the center of two rings . The compound has a molecular weight of 182.26 .


Synthesis Analysis

The synthesis of spiro[4.5]decane-8-carboxylic acid and its derivatives has been a subject of research. For instance, a Pd-catalyzed decarboxylative strategy for the asymmetric construction of spiro[4.5]deca-6,9-dien-8-ones has been reported . Another study discussed the synthesis of the 6-azaspiro[4.5]decane skeleton of halichlorine .


Molecular Structure Analysis

The molecular structure of spiro[4.5]decane-8-carboxylic acid includes a carboxylic acid group attached to the spiro[4.5]decane skeleton . The spiro[4.5]decane skeleton itself consists of two rings of different sizes sharing a single atom .


Physical And Chemical Properties Analysis

Spiro[4.5]decane-8-carboxylic acid is a powder at room temperature . It has a melting point of 53-54 degrees Celsius .

Scientific Research Applications

1. Anticonvulsant Evaluation

Spiro[4.5]decane-8-carboxylic acid and its analogues have been synthesized and evaluated for their anticonvulsant activities. These compounds were developed to understand the role of the carboxylic acid group in valproic acid, a known anticonvulsant. Spiro[4.6]undecane-2-carboxylic acid showed significant anticonvulsant activity, though it lacked protection against certain types of seizures in mice (Scott et al., 1985).

2. Synthesis Methodologies

Research has been conducted on efficient methodologies for constructing spiro[4.5]decanes, including the synthesis of acorone. These studies involve unique synthetic routes and bridgehead substitutions to produce various spiro[4.5]decane derivatives (Biju et al., 2003).

3. Synthesis of Spiro[4.5]decane Terpene Skeleton

Substituted spiro[4.5]decanes have been synthesized to explore the spiro[4.5]decane terpene skeleton, an important structure in organic chemistry. This research provides insights into the synthetic routes for these compounds (Haack & Beck, 1989).

4. Chemical Reactions and Utilization

Studies have focused on the reactions of spiro[4.5]decane derivatives with amines and other compounds, exploring their potential in sophisticated chemical syntheses and the production of novel materials (Kato et al., 1999).

5. Light-Driven Chemical Reactions

Visible-light-driven reactions involving spiro[4.5]decanes have been developed. These reactions, under mild conditions, lead to the formation of spiro[4.5]decanes, highlighting the potential of light in chemical synthesis (Dong et al., 2020).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

The unique structure and potential biological activity of spiro[4.5]decane-8-carboxylic acid and its derivatives have prompted interest in their synthesis . Future research may focus on developing more efficient synthesis methods and exploring potential applications in medicinal chemistry.

properties

IUPAC Name

spiro[4.5]decane-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c12-10(13)9-3-7-11(8-4-9)5-1-2-6-11/h9H,1-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHIIJZANZJPGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10552702
Record name Spiro[4.5]decane-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10552702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[4.5]decane-8-carboxylic acid

CAS RN

19027-23-7
Record name Spiro[4.5]decane-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10552702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name spiro[4.5]decane-8-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
PJ Biju, K Pramod, GSRS Rao - Arkivoc, 2003 - arkat-usa.org
An efficient strategy for the contruction of spiro [4.5] decanes is described and involves a bridgehead substitution of a methoxyl group by a methyl group followed by an oxidative …
Number of citations: 3 www.arkat-usa.org
VH Vu, F Louafi, N Girard, R Marion… - The Journal of …, 2014 - ACS Publications
The total syntheses of both enantiomers of trans-quinolizidine (+)-myrtine and cis-2,4,6-trisubstituted piperidine alkaloid (+)-241D are reported here. Our approach was based on the N-…
Number of citations: 35 pubs.acs.org
D Demus, A Fujita - Phase Transitions, 2007 - Taylor & Francis
Some 4-trans-alkylcyclohexyl 4-trans-alkylcyclohexylmethyl ethers have been synthesized. In contrast to their very similar chemical formulas, these compounds have much lower …
Number of citations: 2 www.tandfonline.com
M Pettersson, M Quant, J Min, L Iconaru, RW Kriwacki… - PLoS one, 2015 - journals.plos.org
The transcription factor p53 is the main tumour suppressor in cells and many cancer types have p53 mutations resulting in a loss of its function. In tumours that retain wild-type p53 …
Number of citations: 18 journals.plos.org
RA Batey, M Shen, V Santhakumar… - … Chemistry & High …, 2002 - ingentaconnect.com
A method for producing tri- and tetrasubstituted ureas from carbamoyl imidazolium salts is presented. Carbamoyl imidazolium salts are prepared from the reaction of N,N'-…
Number of citations: 15 www.ingentaconnect.com
S Corrado, C Sorbi, A Tait, UM Battisti… - Medicinal Chemistry …, 2014 - Springer
A series of N-substituted analogs based upon the spiropiperidine core of the lead compound Spiroxatrine was synthesized. In particular, the new compounds were obtained by …
Number of citations: 4 link.springer.com
J Grzyb - 2004 - tspace.library.utoronto.ca
This thesis is a summary of research conducted since February 2000 in the laboratories of Professor Robert A. Batey at the University of Toronto and is continuation of work performed …
Number of citations: 0 tspace.library.utoronto.ca
R Kitbunnadaj, M Hoffmann, SA Fratantoni… - Bioorganic & medicinal …, 2005 - Elsevier
In this study, we replaced the basic amine function of the known histamine H 3 receptor agonists imbutamine or immepip with non-basic alcohol or hydrocarbon moieties. All compounds …
Number of citations: 23 www.sciencedirect.com
K OGAWA, T TERADA, Y MURANAKA… - Chemical and …, 1987 - jstage.jst.go.jp
2-(1, t-and c-4-Dialkylcyclohex-rl-yl)-2-oxoethyl arenesulfonates, 2-(4, 4-dialkylcyclohex-1-y1)-2-oxoethyl arenesulfonates and related compounds were synthesized and evaluated for …
Number of citations: 5 www.jstage.jst.go.jp
N Teno, K Masuya, T Ehara, T Kosaka… - Journal of medicinal …, 2008 - ACS Publications
On the basis of the pyrrolopyrimidine core structure that was previously discovered, cathepsin K inhibitors having a spiro amine at the P3 have been explored to enhance the target, …
Number of citations: 25 pubs.acs.org

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